molecular formula C17H18O4 B8765507 Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate

Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate

Cat. No. B8765507
M. Wt: 286.32 g/mol
InChI Key: LDEMOWMMKVQUEX-UHFFFAOYSA-N
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Patent
US05827865

Procedure details

A solution of methyl 3-(4-benzyloxyphenyl)-2-hydroxypropanoate (c.f. International Patent Appl. Publication No. WO9101337) (5.72 g) in methanol (120 mL) was added to an ice cooled suspension of 10% Palladium charcoal (1.90 g) in methanol (30 mL) under a nitrogen atmosphere. Solid ammonium formate (6.4 g) was added and the mixture heated at reflux for 15 minutes, then allowed to cool to room temperature. The catalyst was removed by filtering the reaction mixture through diatomaceous earth and the solvent evaporated. The residue was suspended in dilute hydrochloric acid (2M, 100 mL) and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate solutions were washed with water (400 mL), brine (400 mL), dried (MgSO4) and evaporated. The resulting gum was chromatographed on silica gel with 1.5% methanol in dichloromethane as eluent to afford the title compound, mp 42°-43° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1.9 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH:16]([OH:21])[C:17]([O:19][CH3:20])=[O:18])=[CH:11][CH:10]=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[OH:21][CH:16]([CH2:15][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=1)[C:17]([O:19][CH3:20])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(C(=O)OC)O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering the reaction mixture through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×400 mL)
WASH
Type
WASH
Details
The combined ethyl acetate solutions were washed with water (400 mL), brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting gum was chromatographed on silica gel with 1.5% methanol in dichloromethane as eluent

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OC)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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